Coumarin-3-carboxylic acid succinimidyl ester

Hydroxyl radical detection Fluorogenic probe Oxidative stress

DNA damage researchers face the challenge of distinguishing bulk-solution from chromatin-localized HO• radicals. SECCA solves this: the unsubstituted C-7 position enables fluorogenic turn-on only upon HO•-mediated hydroxylation, while the NHS ester anchors the probe to polylysine-DNA or histone complexes. • Validated for Fe(II)-bleomycin vs. Cu(II)-bleomycin discrimination • Compatible with standard DAPI/UV filter sets (Ex 350-395 nm, Em 450 nm) • Detects radiation-induced HO• on nucleohistones and chromatin

Molecular Formula C14H9NO6
Molecular Weight 287.22 g/mol
CAS No. 148627-84-3
Cat. No. B117597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-3-carboxylic acid succinimidyl ester
CAS148627-84-3
Synonymscoumarin-3-carboxylic acid succinimidyl ester
SECCA ester
succinimidyl coumarin-3-carboxylate
Molecular FormulaC14H9NO6
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2
InChIKeyNTXGVUJAUMMHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumarin-3-carboxylic acid succinimidyl ester (CAS 148627-84-3): Procurement and Identification Guide


Coumarin-3-carboxylic acid succinimidyl ester (CAS 148627-84-3), commonly abbreviated as SECCA, is an amine-reactive heterobifunctional crosslinker and fluorogenic probe belonging to the coumarin class of organic compounds. With a molecular formula of C14H9NO6 and molecular weight of 287.22 g/mol, SECCA features a coumarin-3-carboxylic acid core activated as an N-hydroxysuccinimide (NHS) ester, enabling covalent conjugation to primary amines via stable amide bond formation under mild physiological conditions . Structurally distinct from its C-7 substituted coumarin analogs, SECCA possesses an unsubstituted aromatic ring, which confers unique reactivity toward hydroxyl radical (HO•)-mediated aromatic hydroxylation at the C-7 position, converting the essentially non-fluorescent parent molecule into the highly fluorescent 7-hydroxy-SECCA derivative [1]. This dual functionality—amine-reactive conjugation coupled with HO•-specific fluorogenic activation—positions SECCA as a specialized reagent in radiobiology, oxidative stress research, and bioconjugate chemistry applications where simultaneous biomolecule anchoring and radical detection are required.

Why Substituting SECCA (CAS 148627-84-3) with Generic Coumarin NHS Esters Compromises Experimental Reproducibility


Generic substitution of Coumarin-3-carboxylic acid succinimidyl ester (SECCA) with other coumarin-based NHS esters—including 7-hydroxycoumarin-3-carboxylic acid succinimidyl ester (CAS 134471-24-2), 7-methoxycoumarin-3-carboxylic acid succinimidyl ester (CAS 150321-92-9), and 7-(diethylamino)coumarin-3-carboxylic acid succinimidyl ester (CAS 139346-57-9)—is scientifically unsound due to fundamental differences in photophysical properties, fluorogenic activation mechanisms, and spectral compatibility with detection platforms . While all four compounds share the amine-reactive NHS ester functionality, SECCA is uniquely characterized by an unsubstituted C-7 position that serves as the exclusive site for hydroxyl radical-mediated aromatic hydroxylation, enabling its use as a turn-on fluorogenic probe for HO• detection in the immediate vicinity of conjugated biomolecules [1]. In contrast, C-7 substituted analogs are inherently fluorescent regardless of radical exposure, rendering them unsuitable for HO•-specific turn-on assays and prone to high background signal in radical detection applications. Furthermore, the substitution pattern dramatically shifts excitation and emission maxima, with SECCA‘s hydroxylated product exhibiting excitation bands at 350 nm and 395 nm with emission at 450 nm [2], whereas 7-(diethylamino)coumarin NHS ester exhibits excitation at 445 nm and emission at 482 nm —a red shift of approximately 95 nm that fundamentally alters compatibility with standard DAPI/UV filter sets and necessitates revalidation of detection instrumentation. These non-interchangeable properties mean that substituting SECCA with any C-7 substituted analog will either completely invalidate HO• detection assays or require extensive re-optimization of fluorescence detection parameters, excitation sources, and emission filters.

Quantitative Differentiation of Coumarin-3-carboxylic acid succinimidyl ester (CAS 148627-84-3) Against Closest Analogs


C-7 Unsubstituted Structure Enables Fluorogenic Hydroxyl Radical Detection: SECCA vs. 7-Hydroxycoumarin NHS Ester

SECCA is non-fluorescent in its native state and undergoes hydroxyl radical (HO•)-mediated aromatic hydroxylation specifically at the C-7 position to generate the highly fluorescent 7-hydroxy-SECCA product, enabling real-time, turn-on detection of HO• with minimal background interference [1]. In contrast, 7-hydroxycoumarin-3-carboxylic acid succinimidyl ester (CAS 134471-24-2) is inherently fluorescent regardless of radical exposure, exhibiting excitation at 336 nm and emission at 448 nm in Tris buffer (pH 9.0) , rendering it unsuitable for HO•-specific turn-on fluorogenic assays. Comparative studies demonstrate that 3-CCA (the carboxylic acid precursor of SECCA) exhibits twofold higher fluorescence intensity of the 7-hydroxylated product compared to hydroxylated coumarin lacking the C-3 carboxyl group, a structural advantage conferred by the C-3 carboxyl substitution that eliminates competing hydroxylation at this position [2]. SECCA inherits this enhanced fluorogenic response due to its identical coumarin-3-carboxylic acid core architecture.

Hydroxyl radical detection Fluorogenic probe Oxidative stress

Spectral Compatibility with Standard DAPI/UV Filter Sets: SECCA vs. DEAC NHS Ester

The 7-hydroxy-SECCA product generated upon HO• exposure exhibits excitation bands at 350 nm and 395 nm with emission maximum at 450 nm [1], placing it within the standard DAPI/UV fluorescence channel (Ex 350-400 nm, Em 420-470 nm) commonly available on epifluorescence microscopes and plate readers. In stark contrast, 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (DEAC NHS ester, CAS 139346-57-9) exhibits excitation at 445 nm and emission at 482 nm in phosphate buffer (pH 7.0) —a red shift of approximately 95 nm in excitation wavelength relative to SECCA. This spectral divergence means that SECCA-derived fluorescence is compatible with widely available UV excitation sources and DAPI filter cubes, whereas DEAC NHS ester requires blue excitation (e.g., FITC/GFP channel) and distinct emission filters, precluding direct experimental substitution without filter set reconfiguration and detector re-calibration.

Fluorescence microscopy Spectral compatibility Filter set selection

Metal-Dependent HO• Generation Discrimination: Fe(II) vs. Cu(II) Systems

SECCA demonstrates selective fluorogenic activation by Fe(II)-bleomycin complexes while remaining unresponsive to Cu(II)-bleomycin under identical experimental conditions. Specifically, when aqueous SECCA solutions are incubated with Fe(II)-bleomycin in the presence of ascorbate and H2O2, robust fluorescence induction corresponding to 7-hydroxy-SECCA formation is observed, whereas Cu(II)-bleomycin complexes under identical conditions fail to induce detectable 7-hydroxy-SECCA fluorescence [1]. This metal-dependent discrimination is unique to SECCA‘s fluorogenic activation mechanism and is not reported for constitutively fluorescent C-7 substituted coumarin analogs, which lack the requisite unsubstituted C-7 position for radical-mediated hydroxylation and therefore cannot function as turn-on HO• probes irrespective of metal catalyst identity.

Metal-bleomycin complexes Site-specific radical generation DNA damage

Spatially-Resolved HO• Detection via Biomolecule Conjugation: SECCA-DNA vs. SECCA-Protein Conjugates

SECCA‘s dual functional architecture—an amine-reactive NHS ester for covalent biomolecule conjugation combined with an unsubstituted C-7 position for HO•-specific fluorogenic activation—enables spatially-resolved detection of hydroxyl radicals in the immediate vicinity of specific biomolecular targets. Studies demonstrate that when SECCA is conjugated to DNA via SECCA-polylysine-DNA complexes and incubated in Fe(II)-containing HO•-generating systems, the fluorescence induction is only partially attenuated by the HO• scavenger DMSO (100 mmol dm⁻³), whereas in free Fe(II) or Fe(II)-EDTA systems without DNA conjugation, DMSO at the same concentration eliminates fluorescence nearly completely [1]. This differential scavenger accessibility demonstrates that SECCA-conjugated biomolecules detect HO• generated in the immediate molecular vicinity—within angstroms of the DNA backbone—rather than bulk solution radicals. In contrast, 7-hydroxycoumarin NHS ester and DEAC NHS ester, while capable of biomolecule conjugation, are constitutively fluorescent and lack the turn-on mechanism essential for discriminating between bulk-solution and locally-generated radicals, rendering them incapable of achieving site-specific HO• detection following conjugation [2].

Chromatin-associated radicals Site-specific detection Radiobiology

Optimal Application Scenarios for Coumarin-3-carboxylic acid succinimidyl ester (CAS 148627-84-3) Based on Differentiated Evidence


Quantitative Detection of Site-Specific Hydroxyl Radicals on DNA and Chromatin

Researchers investigating DNA damage mechanisms should procure SECCA for assays requiring quantification of HO• generated in the immediate vicinity of DNA. The compound‘s amine-reactive NHS ester enables covalent conjugation to polylysine-DNA complexes, while its unsubstituted C-7 position confers fluorogenic turn-on upon HO• exposure. This dual functionality allows discrimination between bulk-solution radicals and those generated within angstroms of the DNA backbone—as demonstrated by differential DMSO scavenger accessibility [1]. No C-7 substituted coumarin analog (e.g., 7-hydroxycoumarin NHS ester or DEAC NHS ester) can replicate this site-specific detection capability due to their constitutive fluorescence and lack of turn-on mechanism. This application is validated by SECCA‘s demonstrated ability to detect Fe(II)-bleomycin-mediated HO• generation on DNA while remaining unresponsive to Cu(II)-bleomycin, enabling metal-specific mechanistic studies [2].

Standardization of HO• Detection Assays on UV-Compatible Fluorescence Platforms

Laboratories equipped with standard DAPI/UV filter sets (Ex 350-400 nm, Em 420-470 nm) should select SECCA for HO• detection workflows to avoid capital expenditure on specialized filter cubes. The 7-hydroxy-SECCA product exhibits excitation bands at 350 nm and 395 nm with emission at 450 nm, directly compatible with commonly available UV fluorescence channels [3]. In contrast, substituting DEAC NHS ester would require blue excitation sources and FITC/GFP filter sets (Ex 445 nm, Em 482 nm), necessitating platform reconfiguration and detection re-validation . This spectral compatibility advantage reduces total cost of ownership and accelerates assay deployment across multi-user core facilities with standardized DAPI-equipped instrumentation.

Radiobiological Studies of Chromatin-Associated Oxidative Damage

For radiobiology applications investigating radiation-induced HO• generation on nucleohistones and chromatin, SECCA provides an unmatched combination of amine reactivity for histone conjugation and fluorogenic activation for radical detection. Studies demonstrate that SECCA conjugated to chromatin records specifically the presence of HO• in the immediate vicinity of the irradiated biomolecule, with fluorescence induction serving as a rapid and sensitive readout [4]. This approach has been validated for evaluating metal-catalyzed HO• generation in chromatin, including Cu-, Cr-, and Fe-catalyzed systems, enabling comparative assessment of different metal ions‘ capacity to induce site-specific oxidative DNA damage [5]. Constitutively fluorescent coumarin derivatives lack the fluorogenic turn-on mechanism essential for discriminating radiation-induced localized radical production from background fluorescence, rendering them unsuitable for chromatin-associated HO• quantification.

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